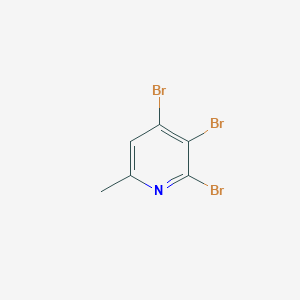

2,3,4-Tribromo-6-methylpyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Halogenated pyridine scaffolds are of immense importance in modern organic synthesis due to their versatile reactivity and presence in a wide array of functional molecules. nih.govnih.govresearchgate.net The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, can be functionalized with halogen atoms to create a diverse range of building blocks. nih.govnih.gov These halogenated pyridines serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic and optical properties. nih.govnih.govresearchgate.net

The presence of halogen atoms on the pyridine ring influences its electronic properties and provides reactive sites for further chemical transformations. nih.gov For instance, bromo- and chloro-pyridines are common precursors for cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of various substituents onto the pyridine core. This versatility has led to the incorporation of pyridine scaffolds into numerous FDA-approved drugs. nih.govresearchgate.net Moreover, the specific substitution pattern of halogens on the pyridine ring can fine-tune the biological activity of the resulting molecules. nih.gov

Strategic Positioning of 2,3,4-Tribromo-6-methylpyridine within Polyhalogenated Pyridine Frameworks

This compound is a specific example of a polyhalogenated pyridine. Its chemical formula is C₆H₄Br₃N and it has a molecular weight of approximately 329.81 g/mol . smolecule.combldpharm.com The structure features a pyridine ring substituted with three bromine atoms at the 2, 3, and 4 positions, and a methyl group at the 6-position.

This particular substitution pattern makes it a strategically important compound for several reasons. The multiple bromine atoms offer several potential sites for sequential and regioselective functionalization. The varying reactivity of the bromine atoms at different positions on the pyridine ring allows for controlled introduction of new functional groups. For instance, the bromine at the 4-position is generally more susceptible to nucleophilic substitution than those at the 2- and 3-positions. This differential reactivity is a key feature that chemists can exploit to build complex molecular architectures.

The presence of the methyl group at the 6-position also influences the reactivity of the compound. It can affect the steric accessibility of the adjacent bromine atom and the nitrogen atom, thereby influencing the outcome of chemical reactions. This specific arrangement of substituents in this compound makes it a valuable intermediate for the synthesis of highly substituted and functionally diverse pyridine derivatives.

Evolution of Synthetic Strategies for Highly Substituted Pyridines

The synthesis of highly substituted pyridines has been a long-standing challenge in organic chemistry, and various strategies have been developed over the years to address this. chemrxiv.orgnih.govillinois.edu Early methods often relied on the functionalization of pre-existing pyridine rings, but these approaches can be limited by issues of regioselectivity and the availability of suitable starting materials.

More recent advancements have focused on the de novo synthesis of the pyridine ring, which involves constructing the ring from acyclic precursors. chemrxiv.org These methods offer greater flexibility in controlling the substitution pattern of the final product. Some notable strategies include:

Diels-Alder Reactions: Inverse-electron-demand Diels-Alder reactions of 1,2,4-triazines have proven to be a powerful tool for preparing a wide variety of tri-, tetra-, and penta-substituted pyridines in high yields. nih.gov

[3+3] Annulation: Metal-free [3+3] annulation strategies, such as the reaction between β-enaminonitriles and β,β-dichloromethyl peroxides, provide an efficient route to polysubstituted pyridines under mild conditions. mdpi.com

Transition-Metal-Catalyzed Reactions: Transition-metal-catalyzed C-H activation and coupling reactions have emerged as powerful methods for the direct functionalization of pyridine rings, although they can require expensive catalysts and optimization. acs.org

Classical Condensation Reactions: Traditional methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia, continue to be used for accessing certain substitution patterns. illinois.edu

Structure

3D Structure

Properties

Molecular Formula |

C6H4Br3N |

|---|---|

Molecular Weight |

329.81 g/mol |

IUPAC Name |

2,3,4-tribromo-6-methylpyridine |

InChI |

InChI=1S/C6H4Br3N/c1-3-2-4(7)5(8)6(9)10-3/h2H,1H3 |

InChI Key |

LFTYXASNURBGLR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4 Tribromo 6 Methylpyridine

Direct Halogenation Approaches to Substituted Pyridines

Direct halogenation of the pyridine (B92270) nucleus is a formidable task. The pyridine ring is an electron-deficient system, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). pearson.comquimicaorganica.org The electronegative nitrogen atom withdraws electron density from the ring carbons, deactivating them towards attack by electrophiles. pearson.com Furthermore, under the acidic conditions often required for halogenation, the pyridine nitrogen can be protonated or form a complex with a Lewis acid catalyst, creating a pyridinium (B92312) species that is even more deactivated. pearson.com Consequently, direct bromination of pyridine typically requires harsh conditions, such as high temperatures, and often results in low yields or mixtures of products. chemrxiv.org

Regioselective Bromination of Methylpyridine Precursors

The synthesis of 2,3,4-tribromo-6-methylpyridine generally involves the bromination of a 6-methylpyridine precursor. smolecule.com The presence of the electron-donating methyl group on the ring modifies its reactivity towards electrophilic substitution. However, achieving the specific 2,3,4-tribromo substitution pattern via direct bromination is complicated by competing directing effects.

The regiochemical outcome of electrophilic substitution on 6-methylpyridine is governed by the interplay between the activating effect of the methyl group and the deactivating, meta-directing effect of the pyridine nitrogen.

| Group | Activating/Deactivating | Directing Effect |

| Pyridine Nitrogen | Deactivating | Directs to C3, C5 |

| Methyl Group (at C6) | Activating | Directs to C2, C4 (ortho/para) |

This interactive table summarizes the directing effects in the electrophilic substitution of 6-methylpyridine.

The methyl group activates the ortho (C5) and para (C2) positions relative to itself, while the ring nitrogen directs incoming electrophiles to the meta positions (C3, C5). The convergence of these effects on the C5 position makes it a likely site for initial bromination. However, forcing multiple bromine atoms onto the ring, especially at the electronically disfavored C2 and C4 positions adjacent to the nitrogen, requires aggressive reaction conditions. Methods employing fuming sulfuric acid (oleum) at elevated temperatures can achieve polybromination of the pyridine nucleus, though control over the final substitution pattern can be challenging, often leading to a mixture of bromo-derivatives. chemrxiv.org

Catalytic Systems and Reagent Optimization for Direct Halogenation

Given the low nucleophilicity of the pyridine ring, a catalyst is essential for direct bromination. pressbooks.pub The most common approach involves the use of a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂), increasing its electrophilicity and generating a species that can be represented as Br⁺. pressbooks.pub

The general mechanism involves the activation of bromine by the Lewis acid, followed by the attack of the pyridine ring to form a sigma complex, and subsequent deprotonation to restore aromaticity. pressbooks.publibretexts.org

| Reagent/Catalyst | Role in Reaction |

| Bromine (Br₂) or N-Bromosuccinimide (NBS) | Source of electrophilic bromine. |

| Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃) | Lewis acid catalyst; polarizes the halogenating agent to create a stronger electrophile. |

| Oleum (Fuming H₂SO₄) | Serves as both a solvent and a strong acid catalyst, enabling reaction under harsh conditions. |

This interactive table outlines common reagents and catalysts used for the direct bromination of pyridines.

While pyridine itself can act as a catalyst for the bromination of other aromatic compounds, its role as a substrate requires optimization to overcome its inherent lack of reactivity. cdnsciencepub.comresearchgate.net The use of pyridinium salts as catalysts has also been investigated, but their effect is often attributed to a general salt effect that increases the polarity of the medium rather than a specific catalytic cycle. cdnsciencepub.comresearchgate.net

Mechanistic Insights into Electrophilic Halogenation on Pyridine Systems

The mechanism for electrophilic aromatic substitution on pyridine provides insight into its reactivity and regioselectivity. The reaction proceeds through a two-step mechanism involving a high-energy carbocation intermediate known as an arenium ion or sigma complex. pressbooks.publibretexts.org

Attack by the Electrophile: The π system of the pyridine ring attacks the electrophile (e.g., polarized bromine), forming a C-Br bond and a resonance-stabilized arenium ion.

Deprotonation: A base removes a proton from the carbon atom bearing the new substituent, collapsing the intermediate and restoring the aromatic ring. libretexts.org

The position of attack is determined by the stability of the resulting arenium ion. Attack at C3 (or C5) is favored because the positive charge in the resonance contributors is distributed over three carbon atoms. In contrast, attack at C2 or C4 results in a resonance structure where the electron-deficient, electronegative nitrogen atom bears a positive charge, which is highly unfavorable. quimicaorganica.org This destabilization explains the strong preference for meta-substitution in pyridines under electrophilic conditions. The presence of an activating group, like the methyl group in 6-methylpyridine, can modulate this inherent preference but does not eliminate the electronic disadvantage of substitution at the C2 and C4 positions.

Stepwise Functionalization and Sequential Bromination Routes

Due to the challenges in controlling regioselectivity during direct, exhaustive bromination, stepwise approaches that build the desired substitution pattern sequentially are often more effective. These routes rely on introducing functional groups that can direct subsequent brominations or be converted into bromine atoms at specific positions.

Synthesis from Less Substituted Pyridine Derivatives

A powerful strategy for the regiocontrolled synthesis of bromopyridines is to start with a pre-functionalized precursor, such as an aminopyridine. The amino group can be readily converted into a bromine atom via a Sandmeyer-type reaction.

A plausible stepwise route can begin with an appropriately substituted aminomethylpyridine. For instance, the synthesis of 2,5-dibromo-3-methylpyridine (B189406) has been achieved through a multi-step sequence starting from 2-amino-3-methylpyridine (B33374). google.com This highlights a general strategy that can be adapted for other isomers.

A typical sequence involves:

Initial Bromination: An aminopyridine is first brominated. The powerful activating and ortho-, para-directing nature of the amino group dictates the position of this initial bromination.

Diazotization: The resulting bromo-aminopyridine is treated with a nitrite (B80452) source (e.g., NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures. This converts the amino group into a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The diazonium salt is subsequently displaced by bromide, often catalyzed by a copper(I) salt like cuprous bromide (CuBr), to yield a dibrominated pyridine. google.comchemicalbook.com

This process can be repeated or combined with other bromination steps to introduce additional bromine atoms onto the ring until the desired this compound structure is achieved.

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 2-Amino-3-methylpyridine | Acetic Anhydride, then Br₂ | 2-Amino-5-bromo-3-methylpyridine | Regioselective bromination directed by the amino group (after protection). google.com |

| 2 | 2-Amino-5-bromo-3-methylpyridine | HBr, NaNO₂, CuBr | 2,5-Dibromo-3-methylpyridine | Replacement of the amino group with bromine via Sandmeyer reaction. google.com |

This interactive table illustrates a stepwise synthesis for preparing a dibrominated pyridine, a key strategy for building polyhalogenated systems.

Strategic Use of Protecting Groups and Masked Functionalities

The use of protecting or directing groups is a cornerstone of modern pyridine synthesis, allowing for the "umpolung" or reversal of the natural reactivity of the ring.

Pyridine N-Oxides: One of the most common strategies involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. scripps.edu This modification has several profound effects:

It activates the ring towards electrophilic substitution, particularly at the C2 and C4 positions. scripps.eduyoutube.com

The N-oxide oxygen can coordinate with electrophiles or Lewis acids, influencing the reaction pathway.

Crucially, the N-oxide can be readily removed (deoxygenated) using reagents like phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation to restore the pyridine ring later in the synthetic sequence. youtube.com

This allows for a sequence where bromination is directed to the 4-position of 6-methylpyridine-N-oxide, a position that is normally difficult to functionalize via direct electrophilic attack on the parent pyridine. youtube.comdocumentsdelivered.comacs.org

Amino and Protected Amino Groups: The amino group is a powerful activating directing group. In a synthetic route towards 2,5-dibromo-3-methylpyridine, the amino group of 2-amino-3-methylpyridine is first protected as an acetamide (B32628). google.com This protection moderates the reactivity of the amino group and ensures clean bromination at the C5 position. Following bromination, the acetamide is hydrolyzed back to the amino group, which is then converted to a bromine atom via the Sandmeyer reaction as described previously. google.com In this context, the amino group serves as a "masked" bromine, enabling a controlled, stepwise assembly of the final product.

| Strategy | Directing Group | Mechanism of Action | Key Advantage |

| N-Oxidation | N-Oxide (-N⁺-O⁻) | Activates C2/C4 positions for electrophilic attack. The group is removable. scripps.edu | Allows functionalization at positions electronically disfavored in the parent pyridine. |

| Amination/Protection | Amino (-NH₂) or Acetamido (-NHAc) | Strong activating ortho/para director. Can be replaced by bromine via Sandmeyer reaction. google.com | Provides excellent regiocontrol for initial bromination and serves as a precursor to a bromine atom. |

This interactive table compares two key strategies using directing groups for the synthesis of polyhalogenated pyridines.

Green Chemistry and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly influential in the field of organic synthesis, encouraging the development of more environmentally benign and sustainable methods. For the synthesis of polysubstituted pyridines, including this compound, this has led to the exploration of alternative reaction conditions that minimize waste, reduce energy consumption, and utilize less hazardous materials.

The move towards solvent-free and aqueous-phase reactions represents a significant step in green synthetic chemistry. Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose safety risks.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer a compelling alternative by eliminating the need for a solvent altogether. These reactions are typically carried out by grinding or heating the reactants together. For the synthesis of substituted pyridines, multicomponent reactions (MCRs) under solvent-free conditions have proven effective. researchgate.net For instance, the synthesis of 2,4,6-triarylpyridines has been achieved in high yields (76-92%) through a one-pot reaction of aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) at 120°C without any solvent. researchgate.net This approach minimizes waste and simplifies the purification process. While direct solvent-free synthesis of this compound is not extensively documented, the principles of solvent-free MCRs for pyridine derivatives suggest a viable and greener alternative to traditional solvent-based bromination. researchgate.netacs.org

Aqueous-Phase Reactions:

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. While the bromination of pyridines has traditionally been performed in non-aqueous media like acetic acid, recent advancements have explored aqueous conditions. For example, the bromination of 2-amino-6-methylpyridine, a potential precursor, can be initiated in an aqueous solution of hydrogen bromide. chemicalbook.com Subsequent steps involving diazotization with sodium nitrite and neutralization are also conducted in water. chemicalbook.com This methodology, while multi-step, highlights the potential for utilizing aqueous media in the synthesis of brominated pyridines.

| Reaction Type | Reactants | Conditions | Advantages |

| Solvent-Free MCR | Aromatic aldehydes, acetophenones, ammonium acetate | 120°C, catalyst | High yields, reduced waste, simple work-up researchgate.net |

| Aqueous Bromination | 2-Amino-6-methylpyridine, HBr, Br₂, NaNO₂ | -10 to 5°C | Use of non-toxic solvent, potential for scalability chemicalbook.com |

This table provides an overview of green synthetic approaches applicable to pyridine derivatives.

To further enhance the efficiency and sustainability of synthetic processes, modern techniques such as microwave-assisted synthesis and flow chemistry are being increasingly adopted.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, cleaner reactions with fewer byproducts. mdpi.comnih.govresearchgate.net The synthesis of various substituted pyridines and other heterocyclic compounds has been successfully achieved using microwave assistance. organic-chemistry.orgdavidpublisher.comnih.govclockss.org For example, the Bohlmann-Rahtz pyridine synthesis can be completed in a single step within 10-20 minutes under microwave irradiation at 170°C, yielding tri- or tetrasubstituted pyridines with high efficiency. organic-chemistry.org This method has been shown to be superior to conventional heating, which requires a two-step process and longer reaction times. organic-chemistry.org Furthermore, microwave-assisted bromination of pyridinethiones has been reported to increase reaction yields by 17–23% while significantly reducing reaction times compared to conventional methods. mdpi.comnih.gov This suggests that the bromination of 6-methylpyridine to obtain this compound could be significantly optimized using microwave technology.

Flow Chemistry Implementations:

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers enhanced safety, better temperature control, and improved scalability. nih.govnih.govrsc.org This is particularly advantageous for highly exothermic reactions like halogenations. nih.govrsc.org The precise control over reaction parameters in a microreactor can lead to improved selectivity and safer handling of hazardous reagents like elemental bromine. rsc.org While a direct flow synthesis of this compound is not explicitly detailed in the literature, the successful application of flow chemistry to the synthesis of other substituted pyridines and for halogenation reactions indicates its high potential. rsc.orgnih.govmdpi.com For instance, flow systems have been used for the synthesis of 2-methylpyridines and for the bromination of various organic compounds, demonstrating the feasibility of this technology for producing halogenated pyridines. rsc.orgnih.gov

| Technology | Key Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions. mdpi.comnih.govresearchgate.net | Accelerated bromination of 6-methylpyridine or a suitable precursor. mdpi.comnih.gov |

| Flow Chemistry | Enhanced safety, precise temperature control, scalability, improved selectivity. nih.govnih.govrsc.org | Safe and controlled continuous bromination, minimizing risks associated with exothermic reactions. rsc.org |

This table summarizes the benefits of microwave and flow chemistry for pyridine synthesis.

Isolation and Purification Methodologies for this compound

The isolation and purification of the target compound are critical steps to ensure a high degree of purity, which is essential for its subsequent use in research and development. Common techniques for purifying solid organic compounds include recrystallization, while extraction and distillation are also employed.

For brominated pyridines like this compound, a typical work-up procedure following synthesis involves several steps. After the reaction is complete, the mixture may be neutralized, for instance with a sodium hydroxide (B78521) solution, to precipitate the crude product. chemicalbook.comgoogle.com The solid can then be collected by filtration.

Recrystallization:

Recrystallization is a primary technique for purifying solid organic compounds. youtube.commt.comrsc.orgyoutube.com The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.comrsc.org The selection of an appropriate solvent is crucial for successful recrystallization. rsc.org For pyridines, various organic solvents can be used. For instance, 2-amino-3-methyl-5-bromopyridine can be recrystallized from a suitable solvent to obtain a purified product. google.com Colorless crystals of 2-bromo-3-hydroxy-6-methylpyridine have been obtained by slow evaporation from an ethanol (B145695) solution. nih.gov

Extraction and Distillation:

Liquid-liquid extraction can be used to separate the product from the reaction mixture. For example, after a reaction, the product can be extracted into an organic solvent like diethyl ether. chemicalbook.com The combined organic fractions are then dried over an anhydrous salt, such as magnesium sulfate, and the solvent is removed by evaporation to yield the crude product. chemicalbook.com

For liquid pyridines or those with suitable boiling points, distillation can be an effective purification method. google.comlookchem.com Crude pyridine can be purified by fractional distillation after treatment with a drying agent like potassium hydroxide. lookchem.com In some cases, underpressure distillation is employed to purify the final product. google.com

Chromatography:

For achieving very high purity or for separating complex mixtures, chromatographic techniques such as column chromatography or preparative thin-layer chromatography (TLC) can be utilized. nih.gov

| Purification Method | Principle | Application Example |

| Recrystallization | Differential solubility of compound and impurities in a solvent at varying temperatures. youtube.com | Purifying 2-amino-3-methyl-5-bromopyridine. google.com |

| Extraction | Partitioning of the compound between two immiscible liquid phases. | Extraction of brominated pyridines using diethyl ether. chemicalbook.com |

| Distillation | Separation based on differences in boiling points. | Purification of crude pyridine by fractional distillation. google.comlookchem.com |

This table outlines common purification methods for pyridine derivatives.

Reactivity and Mechanistic Studies of 2,3,4 Tribromo 6 Methylpyridine

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of 2,3,4-tribromo-6-methylpyridine, the regioselectivity of this reaction is a key consideration.

Lithium-halogen exchange reactions, typically employing organolithium reagents like n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), are kinetically controlled processes. harvard.edu The rate of exchange is generally faster for more easily polarized halogens, following the trend I > Br > Cl. princeton.edu For aryl halides, the exchange is a rapid and high-yield process, often occurring at low temperatures. researchgate.net The stability of the resulting organolithium species plays a crucial role, with the equilibrium favoring the formation of more stable carbanions (sp > sp2 > sp3). harvard.eduharvard.edu

In polyhalogenated pyridines, the position of the bromine atom significantly influences the regioselectivity of the lithium-halogen exchange. The exchange is generally fastest at the most acidic position. For this compound, the C-4 position is generally the most susceptible to lithium-halogen exchange. This preference is attributed to the electronic effects of the nitrogen atom and the other bromine substituents. The intermediate ate-complex, formed by the nucleophilic attack of the organolithium reagent on the bromine atom, is a key species in the reaction mechanism. harvard.eduresearchgate.net The use of two or more equivalents of t-BuLi is common, where the second equivalent reacts with the formed t-butyl halide. harvard.edu

It's important to note that side reactions can occur, such as ortho-metalation, which can lead to the formation of benzyne-type intermediates. researchgate.net The choice of solvent and temperature is critical to minimize these side reactions and control the selectivity of the exchange. researchgate.net

Magnesium-halogen exchange offers an alternative method for generating organometallic reagents from aryl halides, leading to the formation of Grignard reagents. harvard.edu This method has gained prominence for its functional group tolerance, allowing for the preparation of highly functionalized organomagnesium compounds. harvard.edusigmaaldrich.com The reaction is typically carried out using reagents like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu

Similar to lithium-halogen exchange, the magnesium-halogen exchange is an equilibrium process influenced by the stability of the carbanion intermediates. harvard.edu The rate of exchange is accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu For polybrominated pyridines, the regioselectivity of the exchange is often directed by the most electronically deficient position or by the presence of a chelating group ortho to a bromine atom. harvard.edu In the context of this compound, the bromine at the 4-position would be the most likely to undergo exchange due to the electronic influence of the pyridine (B92270) nitrogen.

The use of additives like lithium chloride (LiCl) can significantly enhance the rate of the Br-Mg exchange, creating "turbo-Grignard reagents" like i-PrMgCl·LiCl. nih.gov This allows the reaction to proceed under milder conditions and with greater efficiency. nih.govclockss.org Recent advancements have also explored light-promoted coupling reactions of bromopyridines with Grignard reagents, offering a transition-metal-free alternative for C-C bond formation. organic-chemistry.org

Table 1: Comparison of Halogen-Metal Exchange Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| n-BuLi / t-BuLi | Low temperatures (-78 °C to 0 °C) | High reactivity, fast exchange | Low functional group tolerance, potential for side reactions |

| i-PrMgCl / i-PrMgBr | -20 °C to room temperature | Good functional group tolerance | Slower exchange rates than organolithiums |

| i-PrMgCl·LiCl | -20 °C to room temperature | Enhanced reactivity, good functional group tolerance | Requires preparation of the reagent complex |

Zincate-Promoted Halogen-Metal Exchange

Homoleptic lithium tri- and tetraalkyl zincates have emerged as effective reagents for chemoselective bromine-metal exchange in bromopyridines. nih.gov These reagents, such as nBu₄ZnLi₂·TMEDA, can achieve efficient exchange at room temperature, even in substoichiometric amounts. nih.gov This method allows for the direct formation of C-Zn bonds, which can then be utilized in subsequent cross-coupling reactions, like the Negishi coupling. nih.gov The reaction is believed to proceed through the formation of N···Li stabilized polypyridyl zincates. nih.gov

Stereoelectronic effects play a significant role in determining the regioselectivity of halogen-metal exchange reactions. The geometry and electronic distribution of the substrate molecule influence the approach of the organometallic reagent and the stability of the resulting intermediate. In pyridine systems, the nitrogen atom's lone pair and its electron-withdrawing nature are key factors.

The coordination of the lithium or magnesium atom to the pyridine nitrogen can influence the regioselectivity of the exchange. This coordination can stabilize the transition state leading to the exchange at a specific position. Quantum chemical calculations have been employed to understand these effects, revealing how factors like conjugation and the conformation of substituents can direct the outcome of the reaction. uni-regensburg.denih.gov For instance, the suppression of coordination of a lithium atom to a nearby functional group due to effective conjugation with the aromatic core has been shown to control the regioselectivity of bromine-lithium exchange. uni-regensburg.denih.gov

Nucleophilic Aromatic Substitution (SNAr) on Activated Bromopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridine. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a high-energy anionic intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com

The positions of the bromine atoms and the methyl group on the this compound ring have a profound impact on the feasibility and regioselectivity of SNAr reactions. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. stackexchange.comechemi.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, leading to greater stabilization. stackexchange.comechemi.com

In the case of this compound, the bromine atoms at the C-2 and C-4 positions are expected to be the most susceptible to substitution by nucleophiles. The bromine at the C-3 position is significantly less reactive towards SNAr because attack at this position does not allow for resonance stabilization of the negative charge onto the nitrogen atom. echemi.com

The methyl group at the C-6 position will have a modest electronic effect, being weakly electron-donating, which might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its steric bulk could also influence the approach of the nucleophile.

The nature of the leaving group is also a critical factor in SNAr reactions. The typical leaving group order is F > Cl ≈ Br > I, which is often referred to as the "element effect". nih.gov This order is attributed to the rate-determining step being the initial addition of the nucleophile. nih.gov However, in some cases, particularly with pyridinium (B92312) ions, a different leaving group order can be observed, indicating a change in the rate-determining step. nih.gov

Table 2: Predicted Reactivity of Bromine Atoms in this compound towards SNAr

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C-4 | High | Para to nitrogen, allowing for resonance stabilization of the Meisenheimer complex onto the nitrogen. |

| C-2 | High | Ortho to nitrogen, allowing for resonance stabilization of the Meisenheimer complex onto the nitrogen. |

| C-3 | Low | Meta to nitrogen, no direct resonance stabilization of the Meisenheimer complex onto the nitrogen. |

Pyridyne Intermediates in SNAr Processes

The formation of pyridyne intermediates in nucleophilic aromatic substitution (SNAr) reactions of halopyridines is a well-established phenomenon. wikipedia.orgbath.ac.uk In the case of this compound, the presence of multiple halogen substituents offers various possibilities for the generation of pyridyne species. The reaction of 3-bromopyridines with strong bases can lead to the formation of a 3,4-pyridyne intermediate through an elimination-addition mechanism (SNEA). bath.ac.ukchemistryviews.org This process involves the deprotonation at a position adjacent to a halogen, followed by the elimination of a halide to form the highly reactive pyridyne. This intermediate is then attacked by a nucleophile. bath.ac.uk For instance, the reaction of 3-bromopyridine (B30812) with secondary amines in the presence of sodium amide/sodium t-butoxide yields a mixture of 3- and 4-dialkylaminopyridines, confirming the intermediacy of 3,4-pyridyne. bath.ac.ukresearchgate.net

While 3,4-pyridynes are commonly generated, the formation of 2,3-pyridynes is considered more challenging. bath.ac.uk However, under specific conditions, such as the reaction of 3-bromo-2-chloropyridines with n-butyllithium, 2,3-pyridyne intermediates can be produced. bath.ac.uk The regioselectivity of nucleophilic attack on the pyridyne is influenced by the electronic and steric properties of the substituents on the pyridine ring.

It is important to note that not all nucleophilic substitutions on halopyridines proceed through a pyridyne intermediate. sci-hub.se Reactions of 2- and 4-halopyridines often occur via the more common addition-elimination (SNAr) mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer-like intermediate. youtube.combyjus.comquimicaorganica.org The stability of this intermediate is a key factor in determining the reaction rate. stackexchange.com The presence of electron-withdrawing groups, including the pyridine nitrogen itself, stabilizes the negative charge in the intermediate, facilitating the reaction at the ortho and para positions. youtube.comstackexchange.comyoutube.com

Electrophilic Aromatic Substitution under Specific Conditions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. wikipedia.orgucalgary.cayoutube.com This deactivation is further enhanced by the protonation or complexation of the nitrogen with Lewis acids, which are often required as catalysts for these reactions. youtube.com Consequently, forcing conditions, such as high temperatures, are typically necessary to achieve electrophilic substitution. wikipedia.orgyoutube.com

For pyridine itself, electrophilic substitution, when it does occur, predominantly yields the meta-substituted product. youtube.comyoutube.com This is because the intermediates leading to ortho and para substitution are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom. youtube.com

In the case of substituted pyridines like this compound, the directing effects of the existing substituents must be considered. Halogens are deactivating but ortho-, para-directing in electrophilic aromatic substitution on benzene (B151609) rings. wikipedia.org However, in the highly deactivated pyridine system, their influence is less predictable. The methyl group is an activating, ortho-, para-director.

To overcome the inherent low reactivity of the pyridine ring towards electrophiles, one strategy is the conversion of the pyridine to its N-oxide. wikipedia.org The N-oxide is more reactive than pyridine and even benzene towards electrophilic attack due to the electron-donating character of the oxygen atom. wikipedia.org After the substitution reaction, the N-oxide can be reduced back to the substituted pyridine. wikipedia.org

Radical Reactions and Reductive Dehalogenation Pathways

Halopyridines can participate in radical reactions, offering an alternative pathway for functionalization. nih.govgoogle.com Single-electron reduction of halogenated pyridines can generate the corresponding heteroaryl radicals in a regiospecific manner. nih.gov These radicals can then undergo various reactions, such as addition to alkenes and alkynes. nih.gov For instance, photoredox catalysis can be employed for the alkylation of halopyridines with functionalized alkenes. nih.gov

The conditions for radical reactions are often mild and can tolerate a variety of functional groups. nih.gov Radical initiators, such as azo compounds or peroxides, or UV light can be used to generate radicals. google.com Radical reactions are generally less sensitive to the electronic effects of substituents compared to ionic reactions, making them suitable for the functionalization of electron-deficient rings like pyridine. youtube.com

Reductive dehalogenation is another important reaction pathway for polyhalogenated pyridines. This process involves the removal of one or more halogen atoms and their replacement with hydrogen. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. Radical hydrodehalogenation can also occur as a competing pathway in some radical reactions. nih.gov

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an invaluable tool for understanding the intricate details of reaction mechanisms involving pyridine derivatives. rsc.orgacs.org Density Functional Theory (DFT) calculations are frequently used to model the geometries and energies of reactants, products, intermediates, and transition states. acs.org These calculations provide insights into reaction pathways and can help to explain experimentally observed selectivity.

The analysis of transition states (TS) and the corresponding energy profiles provides a quantitative understanding of reaction kinetics and thermodynamics. acs.orgmasterorganicchemistry.com For nucleophilic aromatic substitution reactions, the energy profile typically shows a two-step mechanism with an intermediate. masterorganicchemistry.com The first step, the addition of the nucleophile to form the intermediate, is usually the rate-determining step. masterorganicchemistry.com

Computational studies can determine the activation energies for different possible reaction pathways, allowing for the prediction of the most favorable route. For example, in the nucleophilic aromatic substitution of halopyridines, calculations can compare the energy barriers for attack at different positions, explaining the observed regioselectivity. wuxiapptec.com Similarly, for reactions that may proceed through a concerted mechanism, computational analysis can distinguish this from a stepwise pathway by locating the relevant transition state. acs.org The free energy of activation (ΔG‡) can be calculated to predict reaction rates. chemrxiv.org

Table 1: Calculated Activation Energies for Nucleophilic Substitution

| Reactant | Nucleophile | Position of Attack | Calculated Activation Energy (kcal/mol) |

| 4-chloropyridazine | Bromide | 4 | Lower |

| 3-chloropyridazine | Bromide | 3 | Higher by 1.99 |

This table illustrates how computational chemistry can quantify the energy differences between competing reaction pathways, consistent with experimental observations. wuxiapptec.com

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. rsc.orgresearchgate.netacs.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is central to understanding many chemical reactions. researchgate.net

For nucleophilic aromatic substitution on pyridines, the distribution of the LUMO on the pyridine ring is particularly important. wuxiapptec.comresearchgate.net The LUMO lobes are typically largest on the carbon atoms at the 2- and 4-positions, indicating that these sites are the most susceptible to nucleophilic attack. stackexchange.comwuxiapptec.com In some cases, the LUMO+1 orbital may also need to be considered to correctly predict reactivity. wuxiapptec.com

For electrophilic aromatic substitution, the distribution of the HOMO is key. researchgate.net In pyridine, the HOMO has significant lobes on the nitrogen atom, which is consistent with its basicity and propensity to react with electrophiles at the nitrogen. researchgate.netresearchgate.net The HOMO-1 may be more relevant for predicting electrophilic attack on the carbon atoms of the ring. wuxiapptec.com The presence of substituents, such as the three bromine atoms and the methyl group in this compound, will significantly alter the energies and distributions of the frontier orbitals, thereby influencing the molecule's reactivity. rsc.orgresearchgate.net

Advanced Functionalization Through Cross Coupling Reactions

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the selective formation of C-C bonds. mdpi.com The general mechanism for these transformations typically involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. youtube.com For a substrate such as 2,3,4-Tribromo-6-methylpyridine, the differential reactivity of the bromine atoms at the C2, C3, and C4 positions allows for controlled and sequential functionalization.

Suzuki-Miyaura Coupling: Regioselective Arylation and Heteroarylation

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful method for constructing biaryl and heteroaryl structures. wikipedia.orglibretexts.org The regioselectivity of this reaction on polyhalogenated pyridines is influenced by the electronic and steric environment of each halogen substituent.

While direct studies on this compound are not extensively reported, valuable insights can be drawn from the closely related compound, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383). beilstein-journals.org Research on this analog has demonstrated that the Suzuki-Miyaura reaction can proceed in a regio- and atropselective manner, providing access to a variety of atropisomeric arylpyridine derivatives. beilstein-journals.orgresearchgate.net

The choice of catalyst and ligand is crucial for achieving high efficiency and selectivity in the Suzuki-Miyaura coupling of polybrominated pyridines. Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

For the coupling of a substrate like this compound, a typical catalytic system would consist of a palladium(II) precatalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine ligand. Common ligands that have proven effective in the coupling of challenging aryl halides include bulky trialkylphosphines or biarylphosphines.

A study on the related 3,4,5-tribromo-2,6-dimethylpyridine utilized a catalytic system of Pd(PPh₃)₄ in the presence of a base like sodium carbonate. beilstein-journals.org The reaction with various ortho-substituted phenylboronic acids yielded mono-, di-, and tri-arylated pyridine (B92270) derivatives. beilstein-journals.org This suggests that similar conditions could be applied to this compound to achieve arylation.

| Catalyst/Ligand System | Substrate Type | Coupling Partners | Reference |

| Pd(PPh₃)₄ | 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | beilstein-journals.org |

| Pd(OAc)₂ / Phosphine Ligand | Aryl Halides | Organoboron Reagents | nih.gov |

| Pd(dppf)Cl₂ | Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester | mdpi.com |

This table presents catalyst and ligand systems commonly used in Suzuki-Miyaura couplings of related brominated heterocycles.

The differential reactivity of the bromine atoms on the pyridine ring allows for sequential functionalization. In polyhalogenated pyridines, the reactivity towards palladium-catalyzed coupling generally follows the order of the position's electrophilicity. For this compound, the expected order of reactivity would be C4 > C2 > C3, based on electronic effects.

In a study of 3,4,5-tribromo-2,6-dimethylpyridine, sequential coupling was achieved by controlling the stoichiometry of the boronic acid. beilstein-journals.org Limiting the amount of the boronic acid reagent led to the formation of mono- and di-substituted products, which could then be subjected to further coupling reactions with different boronic acids to introduce diverse aryl groups onto the pyridine core. beilstein-journals.org This stepwise approach offers a pathway to complex, unsymmetrically substituted pyridine derivatives.

Sonogashira Coupling: Alkynylation of Brominated Positions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted aromatic compounds. organic-chemistry.orgwikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

For a substrate like this compound, Sonogashira coupling would be expected to proceed selectively at the most reactive bromine position. The regioselectivity in Sonogashira couplings of polyhalogenated heterocycles is generally high, with the reaction favoring the most electrophilic site. libretexts.org In the case of di- and tri-halopyridines, this often corresponds to the C4 or C2 positions.

A study on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrated the feasibility of sequential alkynylation, yielding mono-, di-, tri-, and even tetra-alkynylated pyridines under optimized conditions. nih.gov This suggests that this compound could similarly undergo controlled, stepwise alkynylation.

| Catalyst System | Substrate Type | Coupling Partners | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Aryl/Vinyl Halides | Terminal Alkynes | organic-chemistry.orgwikipedia.org |

| Pd(dba)₂ / PPh₃ | 4,6-dichloro-2-pyrone | Terminal Acetylenes | nih.gov |

| Pd(0) / Cu(I) | 3,5-dibromo-2,6-dichloropyridine | Terminal Alkynes | nih.gov |

This table presents catalyst systems commonly used in Sonogashira couplings of related halogenated heterocycles.

Heck Reaction: Olefination of Pyridine Scaffold

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aromatic rings. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgnih.gov

The application of the Heck reaction to this compound would allow for the introduction of olefinic substituents. The regioselectivity would again be dictated by the relative reactivity of the C-Br bonds.

| Catalyst System | Substrate Type | Coupling Partners | Reference |

| Pd(OAc)₂ / PPh₃ | Aryl Halides | Alkenes | youtube.com |

| Pd(OAc)₂ / N,N,O-terdentate amido/pyridyl carboxylate complexes | Aryl Halides | Alkenes | organic-chemistry.org |

| Tetrakis(triphenylphosphine)palladium(0) | Oxime with diene | Intramolecular coupling | wikipedia.org |

This table presents catalyst systems commonly used in Heck reactions of related substrates.

Stille Coupling: Stannane Coupling Partners

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. wikipedia.orgnrochemistry.com A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. organic-chemistry.org

The coupling of this compound with various organostannanes would provide access to a wide range of substituted pyridines. The reactivity of the different bromine positions would likely follow the same trend as in other palladium-catalyzed couplings.

The versatility of the Stille reaction allows for the introduction of alkyl, vinyl, aryl, and other organic groups. wikipedia.org Typical catalyst systems include Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand. organic-chemistry.org The addition of salts like lithium chloride can sometimes enhance the reaction rate. msu.edu

| Catalyst/Ligand System | Substrate Type | Coupling Partners | Reference |

| Pd(PPh₃)₄ | Vinyl Triflates | Organostannanes | msu.edu |

| Pd(OAc)₂ / DABCO | Aryl Bromides | Organostannanes | organic-chemistry.org |

| Pd(0) complex | Organic Electrophiles | Organostannanes | psu.edu |

This table presents catalyst and ligand systems commonly used in Stille couplings of related substrates.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a pivotal method for the construction of C-N bonds, offering a broad substrate scope and functional group tolerance. cmu.eduorgsyn.orgnumberanalytics.com While specific studies on this compound are not extensively documented, the reactivity of analogous polyhalogenated pyridines provides significant insights into the potential outcomes of such reactions. The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. orgsyn.org

The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated pyridines is influenced by both electronic and steric factors. Generally, the halogen at the C2-position of the pyridine ring is the most susceptible to oxidative addition to the palladium(0) catalyst, primarily due to the electronic influence of the ring nitrogen. However, the presence of multiple bromine atoms and a methyl group on the this compound ring introduces a complex interplay of these factors.

In the case of dihalopyridines, amination often occurs selectively at the C2-position. researchgate.net For this compound, it is anticipated that initial amination would preferentially occur at the C2-position. The choice of catalyst system, particularly the phosphine ligand, is crucial for achieving high efficiency and selectivity. cmu.edu Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven effective for the amination of challenging substrates, including electron-deficient heteroaryl chlorides. cmu.edu

A representative catalyst system for the amination of a related bromopyridine derivative, 2-bromo-6-methylpyridine, involves the use of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as (±)-BINAP, with a strong base like NaOt-Bu in a solvent like toluene. chemspider.com It is plausible that similar conditions could be adapted for the selective mono-amination of this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine

| Parameter | Condition | Reference |

| Substrate | 2-bromo-6-methyl pyridine | chemspider.com |

| Amine | (+/-)-trans-1,2-diaminocyclohexane | chemspider.com |

| Palladium Source | [Pd₂(dba)₃] | chemspider.com |

| Ligand | (±)-BINAP | chemspider.com |

| Base | NaOt-Bu | chemspider.com |

| Solvent | Toluene | chemspider.com |

| Temperature | 80°C | chemspider.com |

It is important to note that achieving selective monofunctionalization versus difunctionalization or trifunctionalization would depend on careful control of reaction conditions, including stoichiometry of the amine, reaction time, and temperature.

Negishi Coupling and Other Metal-Catalyzed C-C Bond Formations

The Negishi coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds, involving the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. cmu.educore.ac.ukchemrxiv.org This reaction is particularly valuable for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. core.ac.uk

For polyhalogenated pyridines, the Negishi coupling often exhibits a high degree of regioselectivity. In dihalo-substituted pyridines, selective coupling at the C2-halo position is commonly observed. orgsyn.org This selectivity is attributed to the higher reactivity of the C2-halide towards oxidative addition to the palladium or nickel catalyst. Therefore, in this compound, it is expected that a Negishi coupling would preferentially occur at the C2-bromine atom.

A typical Negishi coupling protocol involves the use of a palladium catalyst such as Pd(PPh₃)₄ or a nickel catalyst. orgsyn.orgcore.ac.uk The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt like ZnCl₂. chemrxiv.org

While direct examples for this compound are scarce, studies on other bromopyridines demonstrate the feasibility of this transformation. For instance, the coupling of 2-bromopyridine (B144113) with organozinc reagents proceeds efficiently to form 2-substituted pyridines. core.ac.uk

Other metal-catalyzed C-C bond forming reactions, such as the Suzuki-Miyaura coupling (using organoboron reagents), could also be employed for the functionalization of this compound. The relative reactivity of halogens in Suzuki couplings often follows the trend I > Br > Cl, making the bromine atoms on the pyridine ring suitable handles for such transformations. mit.edu

Table 2: General Parameters for Negishi Coupling of Aryl Halides

| Parameter | Typical Reagents/Conditions | Reference |

| Halide Substrate | Aryl Bromide, Iodide, or Chloride | core.ac.ukchemrxiv.org |

| Organometallic Reagent | Organozinc Halide (R-ZnX) | cmu.educore.ac.uk |

| Catalyst | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | orgsyn.orgcore.ac.uk |

| Solvent | THF, Dioxane, or DMF | chemrxiv.org |

| Temperature | Room Temperature to Reflux | chemrxiv.org |

Selective Monofunctionalization and Multifunctionalization Strategies

The presence of three distinct bromine atoms on the this compound ring offers the potential for selective monofunctionalization and subsequent multifunctionalization, leading to the synthesis of highly complex pyridine derivatives. The key to achieving this selectivity lies in exploiting the inherent differences in reactivity of the C-Br bonds at the C2, C3, and C4 positions.

Based on established principles of pyridine chemistry, the C2- and C4-positions are generally more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions compared to the C3-position. The C2-position is often the most reactive due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom. The C4-position also exhibits enhanced reactivity. The C3-position is typically the least reactive of the three.

Therefore, a likely order of reactivity for the bromine atoms in this compound under typical palladium-catalyzed cross-coupling conditions would be C2 > C4 > C3.

Selective Monofunctionalization:

To achieve selective monofunctionalization at the most reactive C2-position, one could employ substoichiometric amounts of the coupling partner (e.g., the organozinc reagent in a Negishi coupling or the amine in a Buchwald-Hartwig amination) under carefully controlled conditions (e.g., low temperature and short reaction time). This would favor the reaction at the most kinetically favored site.

Multifunctionalization Strategies:

A sequential cross-coupling strategy can be envisioned for the synthesis of multifunctionalized pyridines.

First Functionalization (C2-position): A first cross-coupling reaction (e.g., Negishi or Suzuki) would be performed under conditions that favor monosubstitution at the C2-position.

Second Functionalization (C4-position): The resulting 2-substituted-3,4-dibromo-6-methylpyridine could then be subjected to a second, different cross-coupling reaction. By choosing a more reactive coupling partner or more forcing reaction conditions, the C4-bromine could be selectively replaced.

Third Functionalization (C3-position): Finally, the remaining bromine at the less reactive C3-position could be functionalized under even more vigorous conditions or by employing a different catalytic system known to activate more challenging C-Br bonds.

This stepwise approach would allow for the introduction of three different functional groups at specific positions on the pyridine ring, highlighting the synthetic utility of this compound as a versatile building block. The precise conditions for each step would require empirical optimization, drawing upon the extensive literature on the cross-coupling of halogenated heterocycles. orgsyn.orgresearchgate.net

Role of 2,3,4 Tribromo 6 Methylpyridine As a Key Synthetic Building Block

Precursor for Complex Pyridine (B92270) Derivatives and Polycycles

The presence of multiple bromine substituents on the pyridine ring positions 2,3,4-Tribromo-6-methylpyridine as a key starting material for the synthesis of highly substituted pyridine derivatives. The varying electronic environments of the C-Br bonds could allow for regioselective transformations, such as cross-coupling and substitution reactions, to introduce diverse functionalities.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. nih.govbeilstein-journals.org Brominated pyridines are common precursors for the synthesis of more complex heterocyclic systems, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups.

While specific studies on this compound are not extensively documented, the reactivity of its bromine substituents makes it a candidate for such transformations. smolecule.com For instance, the bromine at the 2-position is generally the most susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed cycles due to its proximity to the nitrogen atom. This inherent reactivity could be exploited for the sequential and controlled introduction of different substituents, leading to a diverse range of complex pyridine derivatives.

Construction of Fused-Ring Pyridine Architectures

The synthesis of polycyclic and fused-ring pyridine systems is of significant interest due to their presence in numerous biologically active compounds and functional materials. nih.govmdpi.com The strategic placement of reactive handles on a pyridine core is a common approach to building these complex architectures.

Scaffold for Ligands in Catalysis and Coordination Chemistry

Pyridine-based ligands are fundamental in coordination chemistry and homogeneous catalysis, owing to their ability to form stable complexes with a wide range of transition metals. rsc.org The electronic and steric properties of these ligands can be fine-tuned by introducing substituents onto the pyridine ring, thereby influencing the catalytic activity and selectivity of the resulting metal complexes.

This compound could serve as a foundational scaffold for the synthesis of novel ligands. The bromine atoms can be replaced with various coordinating groups, such as phosphines, amines, or other heterocycles, through nucleophilic substitution or cross-coupling reactions. The resulting multisubstituted pyridine could act as a multidentate ligand, capable of chelating to a metal center. The specific substitution pattern could enforce a particular coordination geometry, which is a key aspect of ligand design in catalysis. However, there is a lack of specific research demonstrating the synthesis of ligands derived from this compound and their application in catalysis.

Intermediate in Methodological Development in Organic Synthesis

Polysubstituted aromatic and heteroaromatic compounds serve as excellent model systems for the development of new synthetic methodologies. The differential reactivity of the various C-Br bonds in this compound makes it an interesting substrate for studying the regioselectivity of cross-coupling and other functionalization reactions.

Developing selective methods to functionalize one C-Br bond in the presence of others is a significant challenge in organic synthesis. nih.gov The electronic and steric factors governing the reactivity of the 2-, 3-, and 4-bromo positions in this molecule could be systematically investigated to establish new rules for regioselective synthesis. While detailed studies on this specific isomer are not prevalent, research on related polybrominated pyridines has shown that such regioselectivity can be achieved by carefully controlling reaction conditions, such as the choice of catalyst, ligand, and base.

Theoretical and Computational Chemistry of 2,3,4 Tribromo 6 Methylpyridine

Quantum Chemical Characterization

Quantum chemical calculations provide fundamental insights into the molecular structure and electronic properties of 2,3,4-Tribromo-6-methylpyridine. These theoretical approaches are instrumental in predicting its stability, reactivity, and potential interactions.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is significantly influenced by the interplay of the electron-withdrawing bromine atoms and the electron-donating methyl group attached to the pyridine (B92270) ring. Density Functional Theory (DFT) calculations are commonly employed to model such systems, providing a robust framework for understanding their electronic characteristics.

The substitution pattern—three bromine atoms at positions 2, 3, and 4, and a methyl group at position 6—creates a unique electronic landscape across the pyridine ring. The bromine atoms, being highly electronegative, withdraw electron density from the ring, leading to a more electron-deficient aromatic system compared to unsubstituted pyridine. Conversely, the methyl group at the 6-position donates electron density through hyperconjugation and inductive effects. This push-pull electronic arrangement is expected to modulate the aromaticity and the reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. For this compound, the HOMO is likely to be localized on the pyridine ring and the methyl group, while the LUMO is expected to be distributed over the aromatic ring and the carbon-bromine bonds. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Reactivity descriptors, derived from conceptual DFT, such as chemical potential, hardness, and the electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. These parameters are invaluable for predicting how this compound will behave in various chemical reactions.

Molecular Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would illustrate the regions of positive and negative electrostatic potential.

It is anticipated that the regions around the bromine atoms will exhibit a positive electrostatic potential (often depicted in blue or green), making them susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of bromine. The nitrogen atom in the pyridine ring, with its lone pair of electrons, is expected to be a region of negative electrostatic potential (typically shown in red or yellow), indicating its propensity to act as a nucleophile or a Brønsted-Lowry base. The methyl group would contribute to a region of slight negative potential. Understanding the MEP surface is crucial for predicting the regioselectivity of reactions involving this compound.

Computational Reaction Mechanism Studies

Energy Barriers and Rate-Determining Steps

For instance, in a hypothetical nucleophilic substitution reaction where a nucleophile replaces one of the bromine atoms, DFT calculations could be used to model the formation of the Meisenheimer complex (the intermediate) and the subsequent departure of the bromide ion. The calculated activation energies would provide a quantitative understanding of the reaction's feasibility and kinetics.

Solvation Effects in Computational Modeling

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a polarizable continuum model (PCM).

For a polar molecule like this compound, and for reactions that involve charged intermediates or transition states, the inclusion of solvation effects is critical for obtaining accurate results. The choice of solvent can influence the stability of intermediates and transition states, thereby altering the energy barriers and potentially the reaction pathway itself. For example, a polar solvent would be expected to stabilize a charged intermediate in a nucleophilic aromatic substitution reaction, thus lowering the activation energy.

Conformer Analysis and Intramolecular Interactions

Even for a relatively rigid molecule like this compound, it is important to consider different possible conformations, particularly with respect to the orientation of the methyl group. While the rotation of the methyl group is likely to have a low energy barrier, identifying the most stable conformer is essential for accurate computational modeling.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional syntheses of polyhalogenated pyridines can be lengthy and may generate significant waste. Future research will likely prioritize the development of more sustainable and atom-economical methods. A key strategy is the direct and selective C–H functionalization of the pyridine (B92270) core, which avoids the need for pre-functionalized precursors and minimizes waste. rsc.org Transition-metal-catalyzed C–H activation, in particular, has emerged as a powerful tool for creating complex pyridine derivatives. beilstein-journals.org

Another promising avenue is the use of novel catalytic systems that operate under milder conditions and offer enhanced efficiency. For instance, methods employing heterogeneous catalysts, such as those based on zeolites or magnetically recoverable nanoparticles, could simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. numberanalytics.comrsc.orggoogle.com The development of one-pot multicomponent reactions, where multiple chemical bonds are formed in a single operation, also represents a highly atom-economical approach to constructing highly substituted pyridines. nih.govresearchgate.netmdpi.com These strategies could lead to more environmentally benign pathways for synthesizing not only 2,3,4-Tribromo-6-methylpyridine but also a wide array of other functionalized pyridines.

Exploration of Novel Reactivity and Unconventional Transformations

The three bromine atoms on the this compound ring are ripe for exploration in novel chemical transformations. Each C-Br bond possesses differential reactivity that could be exploited for selective, stepwise functionalization. Modern cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, are prime candidates for selectively replacing the bromine atoms with a wide variety of substituents. organic-chemistry.orgnih.gov

Beyond established methods, research into unconventional transformations is a key future direction. This includes exploring metal-free reactions, which are desirable for applications in pharmaceuticals and electronics where metal contamination can be problematic. rsc.org For example, base-promoted amination of polyhalogenated pyridines using water as a solvent has been shown to be a highly selective and environmentally friendly process. nih.gov Furthermore, dearomatization-rearomatization strategies offer a powerful method for achieving functionalization at positions that are typically difficult to access, such as the meta-position (C3 and C5) of the pyridine ring. nih.govdigitellinc.comresearchgate.net Applying such innovative strategies to this compound could unlock unprecedented chemical space and provide access to novel derivatives.

Integration with Machine Learning and Artificial Intelligence for Reaction Discovery

Retrosynthesis prediction tools, powered by deep learning, can analyze the structure of a target molecule and propose multiple synthetic pathways, breaking it down into simpler, commercially available starting materials. acs.orgnih.govphiladelphia.edu.jo Such tools could suggest novel and more efficient routes to this compound. Furthermore, machine learning models can be trained on vast datasets of known chemical reactions to predict the outcomes of unknown reactions, including identifying major products and estimating yields. nips.ccresearchgate.netucla.edunih.gov This predictive power can help researchers prioritize experiments, saving time and resources by avoiding less promising reaction conditions. researchgate.net By integrating DFT-derived physical features, these models can offer insights into reaction mechanisms and generalize well to new substrates. ucla.edu As these computational tools become more sophisticated, they will be instrumental in exploring the reaction landscape of complex molecules like this compound and discovering entirely new transformations. youtube.com

Design of Highly Functionalized Pyridine Scaffolds for Advanced Materials

The pyridine nucleus is a fundamental component in many advanced materials, including those used in organic electronics and catalysis, due to its electronic properties and ability to coordinate with metals. mdpi.comnih.gov The poly-functional nature of this compound makes it an excellent building block for creating highly functionalized pyridine scaffolds tailored for specific applications.

Through selective cross-coupling reactions at the bromo-positions, a diverse array of functional groups can be introduced. This modularity allows for the fine-tuning of electronic and photophysical properties. nih.govorganic-chemistry.org For example, by attaching chromophoric or electronically active moieties, novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be developed. The ability to synthesize multi-substituted pyridines from simple precursors is crucial for this field. nih.gov The terpyridine derivatives, known for their strong metal-binding capabilities and use in catalysis and photoluminescent metal complexes, could potentially be synthesized from precursors derived from this compound. mdpi.com The strategic functionalization of this tribrominated scaffold could therefore pave the way for a new generation of advanced materials with precisely engineered properties.

Q & A

Q. What are the common synthetic routes for 2,3,4-Tribromo-6-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of 6-methylpyridine derivatives. For example, controlled bromination using or (N-bromosuccinimide) under inert atmospheres (e.g., ) is employed to achieve regioselectivity. Optimization includes:

- Temperature : Maintaining 0–5°C to minimize side reactions (e.g., over-bromination).

- Solvent : Polar aprotic solvents like DMF enhance reactivity .

- Catalysts : Lewis acids (e.g., ) improve bromine activation.

Substitution reactions (e.g., replacing bromine with hydroxyl groups via NaOH) can also be adapted for derivative synthesis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substitution patterns (e.g., downfield shifts for brominated carbons).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- FT-IR : Peaks at 600–700 cm indicate C-Br stretching.

Comparative analysis with PubChem data (e.g., InChI key, molecular formula) ensures structural accuracy .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- Disposal : Follow EPA guidelines for halogenated waste .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of bromine reduces electron density at the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from 2,3,4-tribromo groups necessitates bulky ligands (e.g., ) to stabilize intermediates. Computational modeling (DFT) can predict activation barriers and regioselectivity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Bioassay Reproducibility : Standardize assay conditions (e.g., pH, solvent) to minimize variability.

- Structure-Activity Relationship (SAR) : Compare derivatives with systematic substituent changes (e.g., replacing Br with Cl or CF) to isolate contributing factors .

- Meta-Analysis : Cross-reference DSSTox and PubChem datasets to identify outliers or inconsistent protocols .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (-)-menthol or Evans auxiliaries during substitution reactions.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated couplings.

- Chromatography : Chiral HPLC (e.g., Chiracel OD column) for enantiomer separation.

Monitor optical rotation and circular dichroism (CD) for purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.